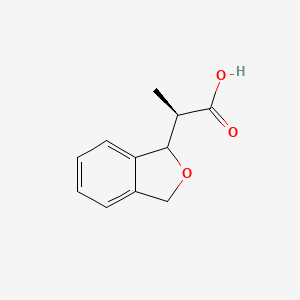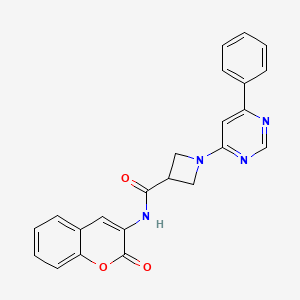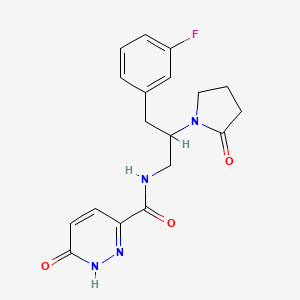
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid, also known as DBP, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This molecule is a derivative of benzofuran, a heterocyclic compound that is commonly found in natural products and synthetic drugs. DBP has a unique structure that makes it a promising candidate for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. For example, (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been shown to inhibit the activity of the NF-κB pathway, a key regulator of inflammation and cell survival. (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid also modulates the activity of various enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Furthermore, (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been shown to interact with several neurotransmitter systems, including the dopaminergic and serotonergic systems, which are important for the regulation of mood and behavior.
Biochemical and physiological effects:
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has several biochemical and physiological effects that are relevant to its potential therapeutic applications. For example, (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxides, which are involved in oxidative stress and cell damage. (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid also modulates the levels of various cytokines and chemokines, which are important for the regulation of immune responses and inflammation. In addition, (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been shown to affect the levels of several neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is also relatively non-toxic and has a low risk of side effects, making it a safe compound to work with in the lab. However, there are also some limitations to using (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid in lab experiments, such as its relatively low potency and specificity for certain targets. In addition, (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid may have different effects in different cell types or animal models, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid, including the development of more potent and specific analogs, the identification of new targets and pathways for (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid, and the testing of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid in different disease models. One potential direction is to explore the use of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid in combination with other drugs or therapies, to enhance its therapeutic effects and reduce the risk of resistance or side effects. Another direction is to investigate the potential use of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid as a diagnostic tool, for example, by measuring its levels in biological fluids or tissues as a marker of disease progression or response to treatment. Overall, (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid represents a promising avenue for research in the field of medicine, with potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid can be achieved through several methods, including the reaction of benzofuran with propanoic acid in the presence of a catalyst. This process yields (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid as a white crystalline solid with a melting point of 118-120°C. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to obtain a pure and stable form of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid for further research.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid exhibits potent anti-tumor activity in vitro and in vivo, by inducing cell cycle arrest and apoptosis in cancer cells. (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines and reducing tissue damage in animal models of inflammation. In addition, (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been studied for its potential neuroprotective effects, by modulating the activity of neurotransmitters and reducing oxidative stress in the brain.
Eigenschaften
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)10-9-5-3-2-4-8(9)6-14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGMXEZBXULWMP-PVSHWOEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile](/img/structure/B2962953.png)


![1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine](/img/structure/B2962959.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2962961.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2962963.png)
![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)


![Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2962969.png)
![5-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2962971.png)

![Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B2962974.png)
![[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine](/img/structure/B2962975.png)